molecular formula C10H13NO2 B1273809 3-Amino-3-(3-methylphenyl)propanoic acid CAS No. 68208-17-3

3-Amino-3-(3-methylphenyl)propanoic acid

Cat. No. B1273809
Key on ui cas rn: 68208-17-3
M. Wt: 179.22 g/mol
InChI Key: HMLYKNGYKKJNLC-UHFFFAOYSA-N
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Patent
US07157454B2

Procedure details

11.8 ml of 3-methylbenzaldehyde are added to a mixture of 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of 2-methoxyethanol, and the mixture is heated overnight at 80° C. After cooling to RT, the precipitate formed is filtered off under suction, washed with ether and dried. 6.8 g of the expected product are obtained.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>COCCO>[NH2:21][CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07157454B2

Procedure details

11.8 ml of 3-methylbenzaldehyde are added to a mixture of 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of 2-methoxyethanol, and the mixture is heated overnight at 80° C. After cooling to RT, the precipitate formed is filtered off under suction, washed with ether and dried. 6.8 g of the expected product are obtained.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>COCCO>[NH2:21][CH:5]([C:4]1[CH:7]=[CH:8][CH:9]=[C:2]([CH3:1])[CH:3]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
CC=1C=C(C=O)C=CC1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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